Physicochemical Profiling of Urea, [2-(1,1-dimethylethyl)phenyl]-: A Technical Guide to Aryl Urea Characterization
Physicochemical Profiling of Urea, [2-(1,1-dimethylethyl)phenyl]-: A Technical Guide to Aryl Urea Characterization
Abstract: Urea,[2-(1,1-dimethylethyl)phenyl]- (commonly referred to as 1-(2-tert-butylphenyl)urea; CAS: 142940-79-2) represents a highly specialized structural motif frequently encountered in medicinal chemistry and agrochemical development[1][2]. As a Senior Application Scientist specializing in molecular characterization, I have found that aryl ureas present unique physicochemical challenges. The dual hydrogen-bond donor/acceptor nature of the urea pharmacophore, combined with the extreme steric bulk of an ortho-tert-butyl group, creates a complex interplay between lipophilicity, aqueous solubility, and target engagement. This whitepaper provides an in-depth analysis of the physicochemical properties of 1-(2-tert-butylphenyl)urea, detailing the mechanistic causality behind its behavior and outlining field-validated experimental protocols for its characterization.
Structural and Mechanistic Insights
The structural architecture of 1-(2-tert-butylphenyl)urea (C₁₁H₁₆N₂O) dictates its physicochemical behavior and its utility as a privileged scaffold in drug discovery, particularly in the design of kinase and soluble epoxide hydrolase (sEH) inhibitors[3][4].
The Steric Influence of the Ortho-tert-butyl Group
In standard aryl ureas, the urea moiety tends to adopt a planar conformation relative to the phenyl ring to maximize π -conjugation. However, the presence of the bulky 1,1-dimethylethyl (tert-butyl) group at the ortho position introduces severe steric hindrance. This forces the urea group out of the phenyl plane, breaking conjugation.
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Causality in Drug Design: This conformational restriction is highly advantageous for achieving target selectivity. By locking the molecule into a specific dihedral angle, the entropic penalty of binding to a target protein (such as the DFG-out conformation of p38 MAP kinase) is significantly reduced[3].
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Impact on Solubility: The non-planar geometry disrupts tight crystal lattice packing, which paradoxically can lower the melting point and improve thermodynamic solubility compared to its para-substituted isomers.
The Urea Pharmacophore: Hydrogen Bonding Dynamics
The urea core acts as a bidentate hydrogen-bond donor (via the two -NH groups) and a strong hydrogen-bond acceptor (via the carbonyl oxygen)[5]. In aqueous environments, this leads to robust solvation shells. However, in lipid bilayers, the high desolvation energy of the urea group can restrict membrane permeability unless intramolecular hydrogen bonds are formed.
Caption: Hydrogen bonding network of the aryl urea pharmacophore during target engagement.
Physicochemical Profile
The following table synthesizes the quantitative physicochemical data for 1-(2-tert-butylphenyl)urea. Due to the specialized nature of this specific isomer, values are derived from a combination of empirical data from isomeric analogs (e.g., 1-tert-butyl-3-phenylurea) and high-confidence predictive models[6][7].
| Property | Value | Method / Source Context |
| IUPAC Name | 1-(2-tert-butylphenyl)urea | Standard Nomenclature |
| CAS Registry Number | 142940-79-2 | [2] |
| Molecular Formula | C₁₁H₁₆N₂O | Exact Mass: 192.126 Da[6] |
| Molecular Weight | 192.26 g/mol | Computed[7] |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | Based on urea core[6] |
| Lipophilicity (XLogP3) | ~2.1 - 2.8 | Predicted (Extrapolated from isomeric data)[6] |
| Rotatable Bonds | 3 | Computed[7] |
| Hydrogen Bond Donors | 2 | Structural Analysis |
| Hydrogen Bond Acceptors | 1 | Structural Analysis |
Note: The TPSA of 41.1 Ų falls well within the Lipinski Rule of 5 optimal range (<140 Ų) for oral bioavailability, though the high hydrogen-bonding capacity requires careful permeability profiling.
Experimental Methodologies for Characterization
To ensure scientific integrity and reproducibility, the physicochemical properties of bulky aryl ureas must be determined using self-validating experimental systems. Below are the field-proven protocols I utilize to characterize compounds like 1-(2-tert-butylphenyl)urea.
Protocol 1: High-Throughput Thermodynamic Solubility Assay (HTSA)
Kinetic solubility often overestimates the true solubility of aryl ureas due to supersaturation. Thermodynamic solubility is required for accurate profiling.
Self-Validation Mechanism: This protocol utilizes a mass-balance approach. By quantifying both the dissolved compound in the supernatant and the residual solid pellet, we ensure no compound is lost to non-specific binding on the microplate walls.
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Preparation: Dispense 1 mg of solid 1-(2-tert-butylphenyl)urea into a 2 mL glass vial.
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Buffer Addition: Add 1 mL of 50 mM Phosphate Buffered Saline (PBS) at pH 7.4.
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Equilibration: Seal the vial and incubate on an orbital shaker at 300 RPM and 37°C for 24 hours. Causality: 24 hours is required to overcome the high lattice energy of urea crystals and ensure true thermodynamic equilibrium.
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Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 37°C to separate the undissolved pellet.
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Quantification: Dilute the supernatant 1:100 in Acetonitrile to prevent precipitation, and analyze via LC-UV/MS against a standard curve prepared in DMSO/Acetonitrile.
Protocol 2: Lipophilicity (LogD) Determination via Shake-Flask LC-MS
Because the urea group can interact with protic solvents, determining the distribution coefficient (LogD) at physiological pH is critical for predicting membrane permeability.
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Solvent Saturation: Pre-saturate 1-octanol with PBS (pH 7.4) and PBS with 1-octanol by stirring them together for 24 hours, then separating the phases.
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Spiking: Dissolve 1-(2-tert-butylphenyl)urea in the octanol phase to a concentration of 100 µM.
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Partitioning: Combine equal volumes (500 µL each) of the spiked octanol and aqueous PBS in a glass vial.
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Agitation: Shake vigorously for 60 minutes at room temperature, followed by centrifugation (3,000 x g, 10 min) to ensure complete phase separation.
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Analysis: Carefully sample 50 µL from each phase. Dilute appropriately and quantify the concentration in both phases using LC-MS/MS.
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Calculation: LogD7.4=log10([Compound]aqueous[Compound]octanol) .
Caption: Self-validating experimental workflow for the physicochemical characterization of aryl ureas.
Conclusion
The physicochemical characterization of 1-(2-tert-butylphenyl)urea requires a nuanced understanding of its structural biology. The ortho-tert-butyl group acts as a conformational lock, altering the planar geometry typically seen in aryl ureas. This structural feature, combined with the robust hydrogen-bonding capacity of the urea core, makes it an invaluable, albeit challenging, scaffold in the development of targeted therapeutics. By employing rigorous, self-validating thermodynamic and biphasic partitioning assays, researchers can accurately profile this compound to predict its pharmacokinetic behavior.
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